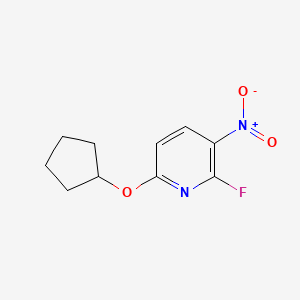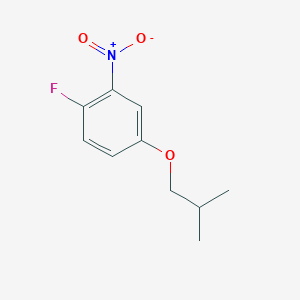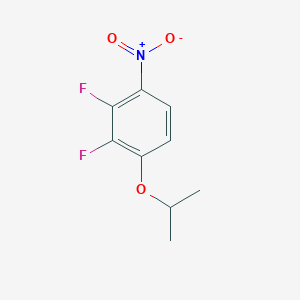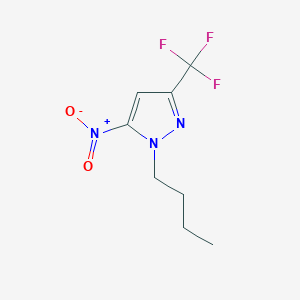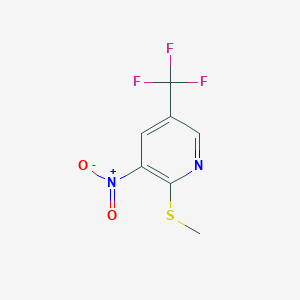
1,2,4-Trimethoxy-3-nitrobenzene
Vue d'ensemble
Description
1,2,4-Trimethoxy-3-nitrobenzene is a useful research compound. Its molecular formula is C9H11NO5 and its molecular weight is 213.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2,4-Trimethoxy-3-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,4-Trimethoxy-3-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalysis and Reaction Mechanisms : The reaction of similar compounds, such as 1,2,3-trimethoxy-5-nitrobenzene, in sulfuric acid with nitrous and nitric acids is catalyzed by NO+, demonstrating an electron-transfer mechanism for NO+-catalysis (Main, Moodie, & Schofield, 1982).
Chemical Synthesis and Derivatives : Research shows the formation of various compounds such as 2,6-dimethoxy-1,4-benzoquinone from reactions involving 1,2,3-trimethoxy-5-nitrobenzene, showcasing its potential in synthetic organic chemistry (Bolker & Kung, 1969).
Molecular Structure Analysis : The structures of methoxybenzenes, including 1,2,3-trimethoxy-5-nitrobenzene, have been studied, providing insights into their molecular configurations and interactions (Fun et al., 1997).
Spectroscopic Applications : The compound and its derivatives have been evaluated for their efficiency as fluorescence quenchers, particularly in the context of polynuclear aromatic hydrocarbons (PAHs), which is crucial in analytical chemistry (Ogasawara, Wang, & McGuffin, 1995).
Pharmaceutical Intermediates : Derivatives like 1-(2-Bromoethoxy)-4-nitrobenzene have been synthesized for use as intermediates in pharmaceuticals, such as drugs for treating arrhythmia (Zhai Guang-xin, 2006).
Environmental Science Applications : Studies have shown the use of nitrobenzene derivatives, including similar compounds to 1,2,4-Trimethoxy-3-nitrobenzene, in adsorption processes for environmental clean-up, such as removing nitrobenzene from water (Qin & Xu, 2016).
Agricultural Chemistry : The compound has been used in studies related to insect attraction in citric-culture, indicating its potential application in agricultural chemistry (Alves et al., 2010).
Cancer Research : Derivatives of related compounds, such as β-Asarone, have been explored for their anticancer activity, showing the potential medicinal applications of these derivatives (Shenvi, Diwakar, & Reddy, 2014).
Propriétés
IUPAC Name |
1,2,4-trimethoxy-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c1-13-6-4-5-7(14-2)9(15-3)8(6)10(11)12/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQJJNUGVFKMSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Trimethoxy-3-nitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



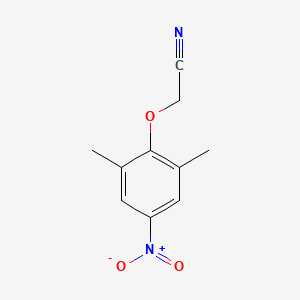
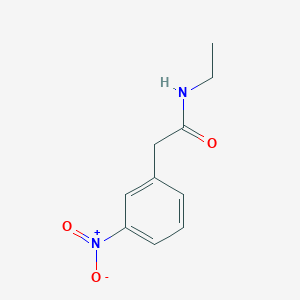
![1-[(Cyclopentylsulfanyl)methyl]-4-nitrobenzene](/img/structure/B8028224.png)


